Product packaging for Iganidipine(Cat. No.:CAS No. 752171-43-0)

Iganidipine

Cat. No.: B10781801
CAS No.: 752171-43-0
M. Wt: 526.6 g/mol
InChI Key: QBTSPDQKRVMTRU-UHFFFAOYSA-N
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Description

Historical Context of Dihydropyridine (B1217469) Calcium Channel Blockers

The journey of calcium channel blockers (CCBs) began in the mid-1960s with the discovery of their mechanism of action. These molecules were found to inhibit the influx of calcium ions into cells, a process crucial for muscle contraction. The first dihydropyridine, nifedipine (B1678770), was identified in 1975, marking a significant milestone in the development of this class of drugs. Dihydropyridines are derivatives of 1,4-dihydropyridine (B1200194) and are recognized for their potent ability to block L-type calcium channels. This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent lowering of blood pressure.

Over the decades, research has led to the development of several generations of dihydropyridine CCBs, each aiming to improve upon the last in terms of efficacy and safety. While first-generation drugs were effective, they often had a rapid onset of action that could lead to undesirable side effects. Subsequent generations, including drugs like amlodipine (B1666008) and lercanidipine (B1674757), were developed to have a slower onset and longer duration of action. The evolution of this class of compounds has also seen the exploration of agents with additional pharmacological properties, such as the ability to block other types of calcium channels, like the N-type and T-type channels. This ongoing research continues to refine the therapeutic potential of dihydropyridine derivatives in managing cardiovascular conditions.

Classification of Iganidipine (B44766) as a Dihydropyridine Derivative

This compound is chemically classified as a dihydropyridine derivative. nih.gov This classification is based on its core molecular structure, which features the characteristic 1,4-dihydropyridine ring. This heterocyclic ring is a critical pharmacophore responsible for the calcium channel blocking activity of this class of compounds. The general structure of dihydropyridines includes substituted phenyl and ester groups attached to the dihydropyridine nucleus, which influence their potency, selectivity, and pharmacokinetic properties.

The specific chemical name for this compound is 5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. This name precisely describes the arrangement of its constituent chemical groups, firmly placing it within the dihydropyridine family of calcium channel antagonists.

Overview of this compound's Unique Physicochemical Profile and Research Significance

A key distinguishing feature of this compound is its water-solubility, a characteristic not commonly found among dihydropyridine calcium antagonists. nih.govnih.gov This property is significant from a research perspective as it can influence the compound's formulation and experimental handling.

The research significance of this compound is highlighted by studies investigating its specific pharmacological effects. For instance, research in Dahl salt-sensitive rats, a model for salt-induced hypertension, has demonstrated that this compound can prevent renal and cerebral injuries. nih.gov In these studies, this compound was shown to reduce glomerulosclerosis and renal arterial and tubular injuries. nih.gov Furthermore, it was observed to decrease the incidence of cerebral infarction. nih.gov

These protective effects are thought to be mediated not only by its blood pressure-lowering action but also through other mechanisms. Research has indicated that this compound can increase the urinary levels of vasodilatory prostanoids, such as prostaglandin (B15479496) I2 (PGI2) and prostaglandin E2 (PGE2), while decreasing the plasma levels of angiotensin II (AII) and renin activity. nih.gov The reduction in plasma AII, in particular, was found to be significantly correlated with the amelioration of renal injuries. nih.gov

Another area of research has focused on the protective effects of this compound on the morphological and functional changes in arteries of hypertensive rats. nih.gov Studies have shown that it can prevent intimal and medial hypertrophy and periarteritis in peripheral mesenteric arteries. nih.gov It has also been found to attenuate the reduction of endothelium-dependent relaxation in the aorta of these animals. nih.gov These findings suggest that this compound may have non-hemodynamic effects that contribute to its protective actions on the vasculature. nih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC28H38N4O6
Molecular Weight526.6 g/mol
IUPAC Name5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
CAS Number119687-33-1

Key Research Findings on this compound in Dahl Salt-Sensitive Rats

FindingObserved EffectReference
Renal ProtectionReduction in glomerulosclerosis and renal arterial and tubular injuries nih.gov
Cerebral ProtectionReduced incidence of cerebral infarction nih.gov
Prostanoid ModulationIncreased urinary prostaglandin I2 and E2 nih.gov
Renin-Angiotensin SystemDecreased plasma angiotensin II level and renin activity nih.gov
Vascular MorphologyPrevention of intimal and medial hypertrophy and periarteritis nih.gov
Endothelial FunctionAttenuation of reduced endothelium-dependent relaxation nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38N4O6 B10781801 Iganidipine CAS No. 752171-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTSPDQKRVMTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923068
Record name 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119687-33-1, 752171-43-0, 788791-04-8
Record name Iganidipine [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iganidipine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752171430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iganidipine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788791048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IGANIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE98DLZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IGANIDIPINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9QD72G5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IGANIDIPINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR46DCE78A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Structure Activity Relationships of Iganidipine

Synthetic Methodologies for Iganidipine (B44766) and Related Analogues

The synthesis of this compound and other 1,4-dihydropyridines (DHPs) is prominently achieved through the Hantzsch dihydropyridine (B1217469) synthesis. nih.govthermofisher.com This well-established, multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. thermofisher.comresearchgate.net The process is valued for its efficiency in creating the core dihydropyridine ring structure. researchgate.net

The classical Hantzsch synthesis typically involves a one-pot reaction where the reactants are combined in a suitable solvent, such as ethanol, and refluxed. researchgate.net The mechanism is understood to proceed through intermediates formed by Knoevenagel-type condensation. researchgate.net For unsymmetrical DHPs like this compound, which have different ester groups at the C3 and C5 positions, modifications to the classical Hantzsch synthesis are necessary. This can involve a step-wise approach or the use of pre-formed intermediates to ensure the correct placement of the different ester side chains. thermofisher.com For instance, the synthesis of cilnidipine, a related DHP, involves a ring-closure reaction between 2-(3-nitro benzylidene) etheric acid 2-methoxy ethyl ester and beta-amino crotonic acid cinnamic ester in an alcoholic solvent. google.com The development of new catalysts, such as boric acid or silica (B1680970) gel-supported sulfonic acid, has offered more environmentally friendly and efficient alternatives to traditional methods. researchgate.net

Structural Characteristics of the this compound Molecule

The this compound molecule is characterized by a central 1,4-dihydropyridine (B1200194) ring, which is essential for its activity. youtube.com This heterocyclic ring is not planar and typically adopts a flattened boat-like conformation. researchgate.net Key structural features include:

A substituted phenyl ring at the C4 position: In this compound, this is a 3-nitrophenyl group. The nature and position of the substituent on this ring are critical for potency.

Ester groups at the C3 and C5 positions: this compound possesses two different ester groups: a methyl ester and a 2-(N-benzyl-N-methylamino)ethyl ester. This asymmetry at C3 and C5 makes the C4 carbon a chiral center, leading to the existence of enantiomers. youtube.com

Methyl groups at the C2 and C6 positions: Small alkyl groups at these positions are considered optimal for activity. youtube.com

An unsubstituted N1 position: The presence of a hydrogen atom at the N1 position of the dihydropyridine ring is a crucial requirement for antagonist activity. youtube.com

Elucidation of Structure-Activity Relationships (SAR) in Dihydropyridines Applicable to this compound

The biological activity of dihydropyridine calcium channel blockers is intricately linked to their chemical structure. Decades of research have established a clear set of structure-activity relationships (SAR) that are directly applicable to understanding the function of this compound. researchgate.netnih.gov

Influence of Substituents on L-Type Calcium Channel Blocking Potency

The potency of DHP compounds as L-type calcium channel blockers is highly dependent on the nature of the substituents at various positions of the dihydropyridine ring. nih.gov

C4-Aryl Ring: An aryl ring at the C4 position is essential for high antagonist activity. The presence of electron-withdrawing substituents on this phenyl ring, typically at the ortho or meta position, enhances potency. youtube.com This is exemplified by the 3-nitro group in this compound.

C3 and C5 Esters: The ester groups at these positions are crucial for activity. The nature of the ester influences the drug's potency and distribution. youtube.com When the ester groups are non-identical, as in this compound, the molecule becomes chiral, and the two enantiomers often exhibit different levels of activity, with the (S)-enantiomer generally being more potent. youtube.comnih.gov

C2 and C6 Alkyl Groups: Small, unbranched alkyl groups, such as methyl groups, at these positions are generally required for optimal activity. youtube.com

N1 Position: The N1 position of the dihydropyridine ring must be unsubstituted (contain an -NH group) for antagonist activity. youtube.com

Table 1: Influence of Substituents on Dihydropyridine Activity
PositionOptimal Substituent for Antagonist ActivityEffect on Potency
N1-H (unsubstituted)Essential for activity; substitution reduces or abolishes it. youtube.com
C2, C6Small alkyl groups (e.g., -CH3)Optimal for activity. youtube.com
C3, C5Ester groups (-COOR)Crucial for activity; nature of R group affects potency and selectivity. youtube.com
C4Aryl ring (e.g., Phenyl)Essential for high potency. youtube.com
C4-ArylElectron-withdrawing group (ortho or meta)Increases potency. youtube.com

Molecular Modifications for Enhanced Biological Selectivity

While all DHPs block L-type calcium channels, modifications to their structure can impart a degree of tissue selectivity, for instance, between vascular smooth muscle and cardiac muscle. nih.govnih.gov This selectivity is thought to arise from differences in the L-type calcium channel isoforms present in different tissues and how the specific DHP molecule interacts with them. researchgate.netcapes.gov.br

The ester side chains at the C3 and C5 positions play a significant role in determining tissue selectivity. nih.gov For example, the presence of a bulky or more complex ester group, like the 2-(N-benzyl-N-methylamino)ethyl ester in this compound, can influence the drug's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced vascular selectivity. nih.gov The conformation of these side chains can affect how the drug fits into the binding pocket of the calcium channel receptor in different tissues. nih.gov The chirality of the molecule can also influence tissue selectivity, with different enantiomers sometimes showing varying effects in different vascular beds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For DHP calcium channel blockers, QSAR models have been developed to predict their antihypertensive activity and to understand the key physicochemical properties that govern their potency. nih.govijnrd.org

These studies often reveal that the potency of DHP analogues is dependent on a combination of lipophilicity (logP), electronic parameters, and steric factors. nih.govresearchgate.net For example, a QSAR study on a series of DHPs might show that antihypertensive activity correlates well with the calculated octanol/water partition coefficient (clogP), indicating the importance of lipophilicity for drug distribution and action. nih.gov Other important descriptors in QSAR models for DHPs can include the energy of the highest occupied molecular orbital (HOMO), dipole moment, and specific charges on atoms, which relate to the electronic and binding characteristics of the molecules. researchgate.net

Table 2: Common Descriptors in QSAR Models for Dihydropyridines
Descriptor TypeExample DescriptorRelevance to Activity
LipophilicityclogPInfluences drug absorption, distribution, and membrane partitioning. nih.gov
ElectronicHOMO EnergyRelates to the molecule's ability to donate electrons in interactions. researchgate.net
ElectronicDipole MomentAffects long-range interactions with the receptor. researchgate.net
Steric/TopologicalMolar Refractivity (MR)Relates to the volume of the molecule and its fit within the binding site. researchgate.net

Photochemical Stability and Degradation Pathways of Dihydropyridine Derivatives

A well-known characteristic of the 1,4-dihydropyridine class of compounds is their sensitivity to light. scispace.comresearchgate.net Exposure to light, particularly in the UV range, can lead to significant degradation, resulting in a loss of pharmacological activity. researchgate.netbrieflands.com

The primary and most common photodegradation pathway for DHPs like nifedipine (B1678770), and by extension this compound, is the oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) analogue. scispace.comresearchgate.net This aromatization process leads to a complete loss of calcium channel blocking activity. researchgate.net Another reported degradation reaction, particularly under daylight, involves the conversion of the nitro group on the phenyl ring to a nitroso group. nih.govnih.gov Studies on lercanidipine (B1674757) have also shown that photodegradation can involve N-dealkylation in the side chain, in addition to aromatization and nitroso-derivative formation. nih.gov The rate of degradation can be influenced by factors such as the solvent, light intensity, and the specific chemical structure of the DHP. nih.govresearchgate.net Due to this inherent photosensitivity, DHP-containing pharmaceutical products are typically protected from light. researchgate.net

Molecular and Cellular Pharmacology of Iganidipine

Interaction with Voltage-Gated Calcium Channels (VGCCs)

Iganidipine (B44766) functions as a blocker of voltage-gated calcium channels (VGCCs), a critical class of ion channels involved in cellular excitability and signal transduction frontiersin.orgnih.gov. These channels are fundamental in regulating the influx of calcium ions (Ca²⁺) into cells, which is essential for processes such as muscle contraction, neurotransmitter release, and gene expression nichigan.or.jpresearchgate.net.

As a dihydropyridine (B1217469) derivative, this compound exhibits a pronounced specificity for L-type calcium channels nih.govnichigan.or.jpnih.govnih.govmdpi.commedchemexpress.commedchemexpress.com. L-type calcium channels are notably present in vascular smooth muscle, where their activation leads to calcium influx and subsequent muscle contraction, thereby regulating vascular tone nichigan.or.jparvojournals.orgarvojournals.org. Studies have quantified this compound's inhibitory potency against these channels, with an IC₅₀ value of 0.009 µM reported for the inhibition of L-type calcium channels in guinea pig ventricular myocytes oup.com. Another source indicates an IC₅₀ of 12.2 nM for L-type calcium channels plos.org.

This compound inhibits the influx of extracellular calcium ions across the membranes of myocardial and vascular smooth muscle cells arvojournals.org. This blockade is achieved by binding to the L-type calcium channels, potentially by altering their conformation, interfering with their gating mechanisms, or affecting the pore through which calcium ions pass nichigan.or.jparvojournals.orgnih.gov. By reducing the intracellular concentration of calcium ions, this compound diminishes the calcium-dependent contractile processes in vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance nih.govarvojournals.orgeurofinsdiscovery.com.

The interaction of calcium channel blockers with VGCCs can involve allosteric mechanisms, where binding at sites distinct from the pore alters channel function frontiersin.orgnih.gov. These allosteric effects can modulate the channel's conformation, influencing calcium binding, gating, and ion permeation nih.gov. While specific details on this compound's allosteric modulatory properties are not extensively elaborated in the provided literature, this mechanism is a recognized mode of action for dihydropyridine calcium channel modulators.

Modulation of Endothelin-1 (B181129) Induced Cellular Responses

This compound has demonstrated a capacity to modulate cellular responses mediated by Endothelin-1 (ET-1) nih.gov. ET-1 is a potent vasoconstrictor peptide that increases intracellular calcium levels and promotes contraction of vascular smooth muscle cells arvojournals.org. Studies indicate that this compound can counteract ET-1-induced vasoconstriction nih.gov. Specifically, experimental findings show that topical application of this compound significantly inhibited ET-1-induced reductions in optic nerve head (ONH) blood flow and retinal artery constriction in rabbits. This suggests that this compound can mitigate the vasoconstrictive effects driven by ET-1.

Table 1: Effect of this compound on Endothelin-1 Induced Retinal Artery Constriction in Rabbits

Treatment RegimenET-1 Dose (ng)Observed EffectReference
Twice-daily 20-day instillation (0.03%)2.5 or 0.5Significantly suppressed constriction in the ipsilateral eye
Intravenous injection (30 μg/kg)0.5Suppressed constriction similarly to twice-daily instillation
Topical instillation (0.01% and 0.1%)Not specifiedSignificantly inhibited the decrease in ONH blood flow in impaired eyes
Topical instillation (0.1%)Not specifiedIncreased ONH blood flow by 31.7% at 45 minutes

Potential Influence on Other Intracellular Signaling Cascades

This compound has been suggested to exert beneficial effects on intracellular systems, including the arachidonic acid (AA) cascade. The AA cascade is a metabolic pathway responsible for generating various signaling molecules, such as prostaglandins (B1171923) and thromboxanes, which are involved in inflammatory processes, pain signaling, and the regulation of vascular tone. Research in rat models indicated that this compound treatment increased urinary levels of 6-keto-PGF1α and PGE2, which are metabolites derived from the arachidonic acid pathway frontiersin.orgoup.com. This finding suggests a potential interaction or modulation of this cascade by this compound.

Table 2: Effect of this compound on Urinary Eicosanoid Levels in Dahl-S Rats Fed a High-Salt Diet

Group (Dose: mg/kg/day)Urinary 6-keto-PGF1αUrinary PGE2Reference
High-salt diet controlIncreasedIncreased
High-salt diet + this compound (1.0)Significantly further increasedSignificantly further increased
High-salt diet + this compound (3.0)Significantly further increasedNot specified as further increased

This compound has also been indicated to potentially influence the angiotensin converting system. In experimental studies, this compound treatment demonstrated a tendency to reduce plasma Angiotensin II (AII) concentrations and Plasma Renin Activity (PRA). The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal pathway that regulates blood pressure, primarily through the action of Angiotensin II, a potent vasoconstrictor. Although this compound is not an angiotensin-converting enzyme (ACE) inhibitor, its observed effects on plasma AII and PRA suggest a potential indirect interaction with this system. For instance, nifedipine (B1678770), another calcium channel blocker, has been shown to increase plasma renin activity while decreasing plasma aldosterone (B195564) levels arvojournals.org.

Compound List

this compound

References Preventive Effect of this compound on Renal and Cerebral Injuries in Salt-Induced Hypertension nih.gov this compound Calcium Channel Blocker - Ontosight | AI Effect of Topically Applied this compound Dihydrochloride, a Novel Calcium Antagonist, on Optic Nerve Head Circulation in Rabbits nih.gov this compound - Inxight Drugs nih.gov Dihydropyridine calcium channel blockers - Wikipedia this compound, a New Water-Soluble Ca 2+ Antagonist: Ocular and Periocular Penetration after Instillation - IOVS Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension Top 23 Cardiovascular Drug Reviews papers published in 1996 mdpi.com Calcium channel antagonists - Australian Prescriber arvojournals.org Endothelin-1 in Health and Disease - MDPI oup.com this compound | Calcium Channel Antagonist - MedchemExpress.com frontiersin.org Therapeutical application of voltage-gated calcium channel modulators - ResearchGate Cav1.2 (L-type) Rat Calcium Ion Channel Binding (Dihydropyridine Site) LeadHunter Assay - FR - Eurofins Discovery plos.org this compound | Calcium Channel Antagonist - MedchemExpress.com Primary Aldosteronism Medication: Aldosterone Antagonists, Selective, Potassium-Sparing Diuretics, Thiazide Diuretics, Calcium channel Blockers, ACE Inhibitors, Angiotensin II Receptor Blockers, Corticosteroids - Medscape Reference Catechin Reduces Blood Pressure in Spontaneously Hypertensive Rats through Modulation of Arachidonic Acid Metabolism - MDPI Plasma renin activity, serum aldosterone concentration and selected organ damage indices in essential arterial hypertension - Archives of Medical Science Diagnosis and management of primary hyperaldosteronism in patients with hypertension: a practical approach endorsed by the British and Irish Hypertension Society - PubMed Central arvojournals.org Calcium, the renin-aldosterone system, and the hypotensive response to nifedipine - PubMed medchemexpress.com What is the mechanism of Efonidipine? - Patsnap Synapse Angiotensin Inhibitors and Blockers for Treating Hypertension - Physiopedia Use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances, 2024 - IRIS medscape.com QuickGO::Term GO:0006874 Calcium Channel (Inhibitors Agonists Modulators Antagonists) | TargetMol ACE inhibitor - Wikipedia eurofinsdiscovery.com Calcium channel blockers - StatPearls - NCBI Bookshelf nih.gov US10463611B2 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration - Google Patents Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits - PLOS Agents Acting on the Renin-Angiotensin System Pathway, Pharmacodynamics - PharmGKB Could tear endothelin-1 levels be associated with disability in multiple sclerosis? medchemexpress.com Cilnidipine, a Dual L/N-type Ca - JAPI nichigan.or.jp L-type calcium channel - Wikipedia US10463611B2 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration - Google Patents POTENTIAL OF this compound EYE DROP, A NEW WATER-SOLUBLE DIHYDROPYRIDINE-DERIVATIVE CA2+-ANTAGONIST Makoto Araie, Masaaki Ohashi, - Glaucoma Research Society CA2587516A1 - Treatment and prevention of epilepsy - Google Patents nih.gov Calcium Channel Blockers - StatPearls - NCBI Bookshelf mdpi.com Coupling of Intracellular Calcium Homeostasis and Formation and Secretion of Matrix Vesicles: Their Role in the Mechanism of Biomineralization - MDPI Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits | PLOS One researchgate.net Intracellular calcium homeostasis and its dysregulation underlying epileptic seizures - PubMed archivesofmedicalscience.com Characteristics of calcium homeostasis in patients with different degrees of arterial hypertension | Keledzhyyeva - Via Medica Journals

Preclinical Pharmacodynamics and Pharmacokinetics of Iganidipine in in Vitro and Animal Models

In Vitro Pharmacological Characterization

Iganidipine (B44766), a dihydropyridine (B1217469) calcium antagonist, has been characterized in various in vitro models to elucidate its pharmacological effects at the cellular and tissue level. These studies have primarily focused on its vasodilatory, neuroprotective, and electrophysiological properties.

Vasodilatory Effects on Isolated Arterial Preparations (e.g., Canine Mesenteric Arteries, Rat Mesenteric Arteries, Bovine Retinal Arteries)

Studies on isolated arterial preparations have been crucial in understanding the direct vasodilatory action of this compound. In experiments using superior mesenteric arteries (SMA) isolated from Dahl salt-sensitive hypertensive rats, this compound demonstrated protective effects on vascular function. nih.gov In rats fed a high-salt diet, which typically impairs vascular relaxation, both endothelium-dependent and endothelium-independent relaxations in the SMA were diminished. nih.gov Oral administration of this compound was found to prevent these functional impairments, indicating a direct beneficial effect on the arterial smooth muscle and endothelial function in this rat model. nih.gov While specific data on the direct application of this compound to isolated canine mesenteric arteries or bovine retinal arteries is not extensively detailed in available literature, the findings in rat mesenteric arteries are consistent with the established mechanism of action for dihydropyridine calcium antagonists, which produce vasodilation by acting on vascular smooth muscle. physio-pedia.com

Neuroprotective Effects on Isolated Retinal Ganglion Cells under Hypoxic Conditions

This compound has shown significant neuroprotective potential in in vitro models of retinal ganglion cell (RGC) damage. Studies using purified rat RGCs have demonstrated that these cells are vulnerable to hypoxic conditions, which lead to a substantial decrease in cell viability. This compound, when applied to these cells under hypoxic stress, effectively mitigates this damage.

Research indicates that this compound, along with other calcium channel blockers like nimodipine (B1678889) and lomerizine, significantly increases the viability of RGCs exposed to a hypoxic environment (5% O2). nih.govnih.gov This protective effect is dose-dependent. The underlying mechanism for this neuroprotection is believed to be the blockade of calcium ion influx into the RGCs. nih.gov Hypoxic conditions lead to an increase in intracellular calcium concentration, a key event in the cell death cascade. physio-pedia.com this compound was shown to reduce this hypoxia-induced increase in intracellular calcium, thereby preserving cell viability. nih.govphysio-pedia.com These findings suggest a direct neuroprotective action of this compound on retinal neurons, independent of its vascular effects. nih.gov

Table 1: Effect of this compound on the Viability of Purified Rat Retinal Ganglion Cells (RGCs) under Hypoxic Conditions for 12 Hours

Treatment GroupConcentration (µM)RGC Viability (%)
Control (Hypoxia)-44.0 ± 4.5
This compound0.0150.0
This compound0.154.5
This compound154.5
Data derived from studies assessing cell viability after 12 hours of hypoxia (5% O2). physio-pedia.comnih.gov

Electrophysiological Investigations on Ion Channel Activity

As a member of the dihydropyridine class of calcium channel blockers, the primary mechanism of action of this compound is the inhibition of voltage-gated L-type calcium channels. nih.govyoutube.com These channels are prevalent in vascular smooth muscle cells and are critical for the process of muscle contraction. drugbank.compatsnap.com The influx of extracellular calcium through these channels triggers the contractile machinery of the smooth muscle. drugbank.compatsnap.com

Electrophysiological studies on other dihydropyridines demonstrate that these drugs bind to the L-type calcium channels, effectively blocking the influx of calcium into the cells. nih.govdrugbank.com This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation. youtube.com The therapeutic effect of dihydropyridines is highly dependent on their ability to inhibit these specific ion channels. nih.gov While detailed electrophysiological patch-clamp studies specifically characterizing this compound's binding affinity (IC50) and its effects on channel gating kinetics are not widely published, its classification and observed vasodilatory effects strongly support its function as an L-type calcium channel antagonist. nih.gov

In Vivo Pharmacodynamic Studies in Animal Models

Cardiovascular System Effects

Systemic and Regional Vasodilation

In vivo studies in animal models have confirmed the vasodilatory and antihypertensive effects of this compound. In Dahl salt-sensitive rats, a model for hypertension, oral administration of this compound produced a sustained, 24-hour hypotensive (blood pressure-lowering) effect. nih.gov This systemic effect is a direct consequence of the compound's ability to induce vasodilation and reduce total peripheral resistance.

The vasodilatory action of this compound also extends to protecting the structure of blood vessels. In the same hypertensive rat model, this compound treatment prevented the development of morphological changes in both large arteries like the aorta and smaller resistance vessels like the peripheral mesenteric arteries. nih.gov These protective effects on the vasculature, which include preventing hypertrophy of the vessel wall and damage to endothelial cells, were observed even at doses that did not sustain a 24-hour blood pressure reduction, suggesting potential non-hemodynamic benefits. nih.gov While studies on other dihydropyridines have shown preferential vasodilation in specific regional vascular beds, such as the renal and mesenteric circulations, specific regional hemodynamic data for this compound in animal models is limited in the available literature. nih.govnih.gov

Effects on Optic Nerve Head Circulation in Rabbits and Monkeys

Studies in both rabbits and monkeys have demonstrated that topically administered this compound hydrochloride, a water-soluble Ca2+-channel blocker, effectively increases blood flow in the optic nerve head (ONH). nih.govtandfonline.com The use of the laser speckle method to determine ONH tissue blood velocity (NBONH) has quantified these effects. nih.gov

In Dutch rabbits, a single administration of a 0.03% this compound solution resulted in a significant 8% to 10% increase in NBONH in the treated eyes. nih.govtandfonline.com More pronounced effects were observed with chronic administration; twice-daily applications for 7, 14, or 21 days led to NBONH increases ranging from 18% to 35%. nih.govtandfonline.com

Similar positive effects were recorded in cynomolgus monkeys. After seven days of twice-daily administration, a 0.03% this compound solution increased NBONH by 20%, while a 0.1% solution led to a 41% increase. nih.govtandfonline.com These studies also noted that this compound did not cause significant changes in intraocular pressure or systemic blood pressure. tandfonline.com In normal rabbit eyes, a separate study using a hydrogen gas clearance flowmeter found that a 0.1% instillation of this compound significantly increased ONH blood flow by 40% at 45 minutes post-administration.

Table 1: Effect of Topical this compound on Optic Nerve Head (ONH) Blood Velocity

Animal Model This compound Concentration Dosing Regimen Percentage Increase in ONH Blood Velocity Citation(s)
Rabbit 0.03% Single Dose 8% - 10% nih.gov, tandfonline.com
Rabbit 0.03% Twice Daily (7-21 days) 18% - 35% nih.gov, tandfonline.com
Monkey 0.03% Twice Daily (7 days) 20% nih.gov, tandfonline.com
Modulation of Renal and Cerebral Hemodynamics in Hypertensive Animal Models

Research into the effects of this compound on systemic hemodynamics has been conducted in hypertensive animal models, particularly focusing on its protective role against arterial damage.

In a study using Dahl salt-sensitive (Dahl-S) rats fed a high-salt diet to induce hypertension, oral administration of this compound demonstrated significant protective effects on arterial morphology and function. nih.gov These rats typically develop marked increases in blood pressure, leading to intimal and medial hypertrophy and periarteritis in peripheral mesenteric arteries (PMA), as well as medical thickness in the aorta and superior mesenteric arteries (SMA). nih.gov this compound administered at a dose that provided a sustained 24-hour hypotensive effect completely prevented these morphological and functional changes. nih.gov A lower dose, which only lowered blood pressure for several hours, still managed to decrease injuries in the PMA and aortic endothelium and moderately restore endothelium-dependent relaxation in the aorta. nih.gov These findings suggest that this compound's protective effects against arterial injuries may involve nonhemodynamic mechanisms in addition to its blood pressure-lowering action. nih.gov

There is no available information from the provided search results regarding the specific effects of this compound on cerebral hemodynamics in hypertensive animal models.

Ocular System Effects

Inhibition of Retinal Artery Constriction Induced by Endothelin-1 (B181129) in Rabbits

This compound has shown efficacy in counteracting the vasoconstrictive effects of Endothelin-1 (ET-1), a potent substance implicated in ischemic ocular disorders. In a circulation-disordered rabbit eye model created by intravitreal injection of ET-1, pre-instillation of 0.01% and 0.1% this compound almost completely inhibited the subsequent decrease in ONH blood flow. Furthermore, post-instillation of 0.1% this compound was able to correct the ET-1-induced reduction in ONH blood flow.

Neuroprotective Efficacy in Experimental Retinal Ischemia Models

The neuroprotective potential of this compound has been evaluated in rat models of glutamate (B1630785) agonist-induced retinal damage, which mimics aspects of retinal ischemia. In these models, this compound demonstrated partial but significant protection against neurotoxicity.

Specifically, when co-injected with kainic acid (KA) into the rat vitreous, this compound partly suppressed the thinning of the inner plexiform layer at concentrations of 10-8 M or higher. arvojournals.org This protective effect was confirmed by counts of retinal ganglion cells. arvojournals.orgnih.gov However, in the same study, this compound did not show a significant protective effect against retinal damage induced by N-methyl-D-aspartate (NMDA). arvojournals.orgnih.gov This suggests that this compound's neuroprotective action may be specific to certain pathways of excitotoxic injury. nih.gov

Table 2: Neuroprotective Effects of this compound in Rat Retinal Excitotoxicity Models

Excitotoxic Agent This compound Effect Outcome Measure Citation(s)
Kainic Acid (KA) Significant protection Reduced thinning of inner plexiform layer; preserved ganglion cell number arvojournals.org, nih.gov
Impact on Visual Evoked Potentials (VEP) in Rabbits

The functional integrity of the visual pathway in response to this compound has been assessed using visual evoked potentials (VEP) in rabbits, particularly under conditions of circulatory impairment induced by ET-1. Intravitreal injection of ET-1 was found to dose-dependently reduce the VEP amplitude, indicating functional impairment of the ocular circulation. nih.gov

In a key experiment, topical administration of 0.1% this compound one hour prior to an intravitreal injection of ET-1 significantly suppressed the reduction of the VEP amplitude over a two-hour monitoring period. nih.gov This improvement in VEP response occurred without any significant changes to systemic blood pressure or intraocular pressure, suggesting a local effect on ocular circulation and neural function. nih.gov These results indicate that this compound may help maintain visual function in ischemic retinal and optic nerve disorders associated with abnormal ET-1 production. nih.gov

Organ Protective Properties in Preclinical Disease Models

The preclinical data for this compound demonstrate organ-protective properties, particularly within the vascular and ocular systems.

In hypertensive Dahl salt-sensitive rats, this compound showed significant vascular protective effects. nih.gov It prevented the development of intimal and medial hypertrophy in mesenteric arteries and the aorta, and preserved endothelial function. nih.gov These effects were observed even at doses that did not maintain a 24-hour hypotensive effect, pointing towards potential direct cellular mechanisms beyond simple blood pressure reduction. nih.gov

The ocular protective properties are multifaceted. This compound enhances blood flow in the optic nerve head of both normal and circulation-disordered rabbit and monkey eyes. nih.govtandfonline.com It also provides a neuroprotective effect against specific types of excitotoxic retinal damage in rats and preserves the functional integrity of the visual pathway (VEP) in rabbits subjected to ET-1-induced ischemia. nih.govarvojournals.org

Renoprotection in Salt-Induced Hypertension Models

Studies in animal models have demonstrated the renoprotective effects of this compound, particularly in the context of salt-sensitive hypertension. In one key study, Dahl salt-sensitive (Dahl-S) rats fed a high-salt diet were treated with this compound for eight weeks at various doses. The administration of this compound resulted in a dose-dependent reduction in glomerulosclerosis, as well as injuries to renal arteries and tubules. capes.gov.br

The highest dose examined (3.0 mg/kg/day), which produced sustained hypotension, significantly improved key markers of renal function, including plasma creatinine (B1669602) and serum urea (B33335) nitrogen, and enhanced the glomerular filtration rate. capes.gov.br In contrast, lower doses did not produce statistically significant improvements in these functional markers, despite showing structural protection. capes.gov.br

The mechanisms underlying this renoprotection appear to be multifactorial. The study found that renal injuries were significantly correlated with both blood pressure (r = 0.56 to 0.80) and plasma angiotensin II levels (r = 0.50 to 0.71). capes.gov.br this compound treatment at all tested doses decreased plasma angiotensin II levels and renin activity. capes.gov.br This suggests that beyond its primary hypotensive action, this compound's ability to modulate the renin-angiotensin system contributes to its kidney-protective effects in this model. capes.gov.br

Table 1: Effects of this compound on Renal Parameters in Dahl Salt-Sensitive Rats

ParameterLow Dose (0.3 mg/kg/day)Medium Dose (1.0 mg/kg/day)High Dose (3.0 mg/kg/day)
Glomerulosclerosis ReducedReducedReduced (Dose-dependent)
Renal Arterial Injury ReducedReducedReduced (Dose-dependent)
Renal Tubular Injury ReducedReducedReduced (Dose-dependent)
Plasma Creatinine No significant improvementNo significant improvementImproved
Serum Urea Nitrogen No significant improvementNo significant improvementImproved
Glomerular Filtration Rate No significant improvementNo significant improvementImproved
Plasma Angiotensin II DecreasedDecreasedDecreased

Data sourced from a study on Dahl-S rats fed a high-salt diet for 8 weeks. capes.gov.br

Cerebroprotection in Animal Models of Hypertensive Injury

In the same animal model of salt-induced hypertension, this compound also demonstrated significant cerebroprotective effects. Treatment with this compound reduced the incidence of cerebral infarction in Dahl-S rats subjected to a high-salt diet. capes.gov.br

Interestingly, the mechanism for cerebroprotection appeared to differ from that of renoprotection. While renal protection was strongly linked to reductions in blood pressure and plasma angiotensin II, the reduction in cerebral infarction area showed a slight but significant correlation with increased urinary levels of vasodilatory prostanoids, specifically prostaglandin (B15479496) (PG) I2 (r = 0.42) and PGE2 (r = 0.41). capes.gov.br There was no significant correlation found between the infarction area and blood pressure or plasma angiotensin II levels. This indicates that the cerebral protective effects of this compound may be partially attributable to its ability to increase local vasodilatory prostanoids, independent of its systemic antihypertensive action. capes.gov.br

Preclinical Pharmacokinetic and Distribution Studies

Ocular and Periocular Penetration after Topical Administration

This compound has been studied for its potential use in topical ophthalmic solutions, demonstrating effective penetration into ocular and periocular tissues in preclinical rabbit models. Following a single instillation of a 0.03% ¹⁴C-iganidipine solution in pigmented rabbits, the penetration of the compound into the cornea and aqueous humor was found to be high, estimated at over ten times that reported for other ophthalmic agents like timolol (B1209231) or carteolol. nih.govnih.gov

Subsequent studies confirmed that topically applied this compound reaches the posterior segment of the eye at concentrations sufficient to exert a pharmacological effect. After twice-daily instillation of a 0.03% solution for 14 days in rabbits, the this compound concentration in the posterior retina-choroid of the treated eye was measured to be approximately 6.2 x 10⁻⁷ M. nih.gov This concentration was significantly higher than that in the contralateral, untreated eye. nih.gov Furthermore, autoradiography following a single 0.09% instillation showed that the equivalent concentration of this compound in the ipsilateral retrobulbar periocular space was approximately 3.9 x 10⁻⁸ M within the first hour. nih.govnih.gov These findings support that topically administered this compound can penetrate local tissues to reach the posterior retina. nih.govnih.gov

Table 2: this compound Concentration in Ocular Tissues After Topical Administration in Rabbits

Ocular Tissue/SpaceConcentrationAdministration Details
Posterior Retina-Choroid ~ 6.2 x 10⁻⁷ M0.03% solution, twice daily for 14 days
Retrobulbar Periocular Space ~ 3.9 x 10⁻⁸ MSingle instillation of 0.09% solution (measured 15-60 min post-instillation)

Data compiled from separate preclinical studies in rabbit models. nih.govnih.govnih.gov

Tissue Accumulation and Binding Characteristics (e.g., Uveal Pigment Binding)

Preclinical evidence strongly suggests that this compound accumulates in pigmented ocular tissues, a characteristic attributed to its binding to uveal pigment (melanin). In studies with pigmented rabbits, concentrations of radiolabeled this compound in the iris-ciliary body and the retina-choroid were found to be substantially higher than in plasma, not only in the treated eye but also in the contralateral eye. nih.govnih.gov This pattern is a hallmark of drugs that bind to melanin. nih.govnih.gov

Melanin is a naturally occurring, negatively charged polymer abundant in the iris, ciliary body, choroid, and retinal pigment epithelium. nih.gov The binding of drugs to this pigment can lead to their accumulation and prolonged retention in these tissues. The observed high concentrations of this compound in these specific pigmented structures are consistent with this binding mechanism. nih.govnih.gov

Preclinical Metabolic Fate and Metabolite Identification

The metabolic fate of this compound (also known as CD-349) has been investigated in preclinical animal models, including rats and dogs. Studies show that the compound undergoes rapid and extensive metabolism following administration. nih.gov

In both rats and dogs, the principal biotransformation pathways for this compound are similar and involve several key reactions: nih.gov

Oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) analogue. This is a common metabolic pathway for dihydropyridine-class calcium channel blockers. nih.gov

Denitration of the nitrate (B79036) ester group. nih.gov

Hydrolysis of the carboxy ester, converting it to a carboxylic acid. nih.gov

Oxidation of the side chain. nih.gov

Following oral administration of ¹⁴C-labeled this compound, the majority of the radioactivity was excreted in the feces (71-85%), with a smaller portion excreted in the urine (17-27%) over 120 hours in both species. nih.gov The low ratio of unchanged drug to total radioactivity found in plasma confirmed that this compound is subject to significant first-pass metabolism. nih.gov

Comparative Preclinical Pharmacology of Iganidipine

Comparison with Other Dihydropyridine (B1217469) Calcium Channel Blockers (e.g., Nifedipine (B1678770), Nicardipine (B1678738), Nimodipine (B1678889), Nilvadipine) in Preclinical Settings

Iganidipine (B44766) is characterized by a potent and sustained vasodilatory effect, distinguishing it from some other dihydropyridine calcium channel blockers. Preclinical studies suggest that this compound hydrochloride exhibits a more effective and continuous vasodilative action when compared to nifedipine and nicardipine. researchgate.net This sustained action is a key aspect of its preclinical profile, contributing to its potential efficacy in managing conditions requiring prolonged vasodilation.

In comparisons with nifedipine, other dihydropyridines have shown varying degrees of potency and selectivity. For instance, nilvadipine (B1678883) has demonstrated a 4- to 16-fold higher vasodilatory potency than nifedipine and possesses a significantly greater vascular-to-cardiac potency ratio, indicating enhanced selectivity for vascular smooth muscle. nih.gov Similarly, amlodipine (B1666008), another DHP, exhibits higher vascular selectivity compared to nifedipine. kup.at While direct preclinical comparisons of this compound's potency and selectivity against nilvadipine or amlodipine are not extensively detailed in the provided literature, its noted "potent and long-lasting vasodilatory effect" ontosight.ai positions it as a significant agent within the DHP class.

Nimodipine, while also a dihydropyridine, is recognized for its more pronounced effects on the cerebral circulation, making it distinct from agents primarily targeting peripheral vasculature. bayer.commedlink.com Comparisons between nifedipine and other DHPs like isradipine (B148454) in preclinical models have indicated that while anti-anginal effects can be similar, isradipine may lead to lesser increases in systolic blood pressure and double product during exercise. nih.gov Furthermore, studies comparing nifedipine with nicardipine have shown comparable efficacy in preclinical models, with similar incidences of adverse events. nih.gov

Distinctions from Non-Dihydropyridine Calcium Channel Blockers (e.g., Verapamil (B1683045), Diltiazem (B1670644), Flunarizine) Regarding Mechanistic Selectivity

Dihydropyridine calcium channel blockers, including this compound, primarily exert their effects by inhibiting L-type calcium channels in vascular smooth muscle cells. nih.govkup.atbayer.commedlink.comwikipedia.orgwikipedia.orgconsensus.appmdpi.comtg.org.aunih.goveuropa.eu This mechanism leads to vasodilation and a reduction in peripheral vascular resistance. In contrast, non-dihydropyridine CCBs, such as verapamil (a phenylalkylamine) and diltiazem (a benzothiazepine), exhibit a broader range of activity, impacting both cardiac and vascular smooth muscle. wikipedia.orgtg.org.auwithpower.comnih.gov

Verapamil, for example, significantly affects cardiac contractility, heart rate, and conduction, in addition to causing vasodilation. withpower.comnih.gov Diltiazem occupies an intermediate position, possessing both cardiac depressant and vasodilator actions, thereby reducing arterial pressure with less reflex cardiac stimulation compared to some DHPs. wikipedia.orgtg.org.au

Flunarizine, another non-DHP CCB, is noted for its effects on the central nervous system (CNS), which contribute to its use in conditions like migraine and vertigo. ihs-headache.orgnih.gov Its side effect profile, including sedation and potential Parkinsonism, suggests a mechanistic profile that extends beyond simple calcium channel blockade in vascular tissues, differentiating it from the primary vascular focus of this compound and other DHPs. ihs-headache.orgnih.gov While DHPs predominantly target L-type channels, some members of this class have also been shown to interact with T-type calcium channels, adding another layer of mechanistic complexity. consensus.appnih.gov

Comparative Analysis of Preclinical Potency and Efficacy in Relevant Animal Models

This compound's preclinical efficacy is underpinned by its potent and long-lasting vasodilatory effect. ontosight.ai Studies indicate that this compound hydrochloride offers more effective and continuous vasodilative action compared to nifedipine and nicardipine, suggesting a favorable profile in terms of sustained efficacy. researchgate.net

While direct quantitative data comparing this compound's potency and efficacy in specific animal models against all mentioned agents are limited in the provided snippets, its noted sustained vasodilatory action positions it as a pharmacologically significant agent. researchgate.netontosight.ai The preclinical evidence points towards this compound as a DHP with a profile characterized by potent and enduring vasodilation, offering a distinct advantage in continuous vascular smooth muscle relaxation compared to some of its dihydropyridine counterparts.

Compound List:

Amlodipine

Aranidipine

Azeldipine

Barnidipine

Benidipine

Cilnidipine

Clevidipine

Diltiazem

Efonidipine

Felodipine

Flunarizine

Flordipine

Furnidipine

this compound

Isradipine

Lacidipine

Lemildipine

Lercanidipine (B1674757)

Levamlodipine

Levniguldipine

Manidipine

Nicardipine

Nifedipine

Niguldipine

Niludipine

Nilvadipine

Nimodipine

Nisoldipine

Nitrendipine

Nivaldipine

Verapamil

Future Directions and Translational Research Perspectives for Iganidipine

Development of Novel Iganidipine (B44766) Derivatives with Enhanced Pharmacological Profiles

The chemical scaffold of 1,4-dihydropyridine (B1200194) is considered a "privileged structure" in medicinal chemistry, allowing for modifications that can significantly alter pharmacological effects. nih.gov The development of second, third, and fourth-generation DHP derivatives has been driven by the search for compounds with greater tissue selectivity, longer duration of action, and improved pharmacokinetic profiles. nih.gove-jcpp.org

Future research into this compound will likely focus on synthesizing new derivatives with optimized properties. Structure-activity relationship (SAR) studies are a cornerstone of this process, systematically modifying the this compound molecule to enhance desired characteristics. nih.gov Key areas for modification could include:

Improving Tissue Selectivity: While this compound already shows high vasoselectivity, particularly for cerebral arteries, novel derivatives could be designed to target other specific vascular beds or organs with even greater precision. researchgate.net This could lead to therapies with fewer systemic effects.

Modulating Pharmacokinetics: Alterations to the molecular structure can influence absorption, distribution, metabolism, and excretion (ADME) properties. The goal would be to create derivatives with predictable and sustained therapeutic concentrations, potentially allowing for less frequent administration.

Introducing Additional Pharmacological Actions: Modern DHP derivatives often possess actions beyond L-type calcium channel blockade. For instance, cilnidipine blocks both L- and N-type calcium channels, providing an anti-sympathetic nervous system effect, while benidipine blocks L-, N-, and T-type channels. nih.goveurekaselect.com Future this compound derivatives could be engineered to incorporate similar multi-target actions, offering enhanced therapeutic benefits.

The search for new derivatives aims to identify candidates with comparable or superior efficacy to existing standards but with better safety, convenience, or cost-effectiveness profiles. nih.gov

Advanced Mechanistic Studies on Calcium Channel Subtype Selectivity

Voltage-gated calcium channels are classified into several subtypes (L-, T-, N-, P/Q-, and R-type), each with distinct physiological roles and tissue distribution. e-jcpp.orgnih.gov While first-generation DHPs like nifedipine (B1678770) are primarily selective for L-type (Cav1.2) channels, newer agents exhibit a broader spectrum of activity. e-jcpp.orgnih.govnih.gov this compound's mechanism involves a slowly dissociating blockade of vascular L-type calcium channels, which contributes to its long-lasting effects. researchgate.net

However, a comprehensive understanding of its selectivity profile across the full range of calcium channel subtypes is a critical area for future investigation. Advanced mechanistic studies, utilizing techniques such as automated patch-clamp electrophysiology, are needed to precisely quantify this compound's affinity and efficacy at different Cav subtypes (e.g., Cav1.2, Cav2.2, Cav3.1, Cav3.2). nih.gov

Elucidating this selectivity is crucial because:

Blockade of T-type channels (Cav3.1, Cav3.2) in renal arterioles is associated with renoprotective effects, as it can dilate both afferent and efferent arterioles, thereby reducing intraglomerular pressure. nih.govnih.gov Drugs like benidipine and manidipine exhibit this property. nih.govdrugbank.com

Inhibition of N-type channels (Cav2.2) at sympathetic nerve terminals can suppress norepinephrine release, leading to a reduction in heart rate and mitigating the reflex tachycardia sometimes seen with potent vasodilators. eurekaselect.comnih.gov

Determining if this compound has significant effects on T- or N-type channels would provide a more profound understanding of its observed organ-protective effects and could guide its clinical application in specific patient populations, such as those with hypertensive kidney disease.

Selectivity of Various Dihydropyridine (B1217469) Calcium Channel Blockers
CompoundPrimary Channel BlockadeAssociated Clinical/Pharmacological Effects
Nifedipine (1st Gen)L-typePotent vasodilation. nih.gove-jcpp.org
Amlodipine (B1666008) (3rd Gen)L-type, N-typeSlow onset, long duration, reduced reflex tachycardia. e-jcpp.orgeurekaselect.com
Benidipine (2nd Gen)L-type, T-type, N-typeRenoprotective effects, suppression of reflex tachycardia. nih.govnih.gov
Cilnidipine (4th Gen)L-type, N-typeSuppression of sympathetic nerve activity. eurekaselect.comnih.gov
This compoundL-type (known)Potent, long-lasting vasodilation with high vasoselectivity. researchgate.net Selectivity for other subtypes is a key area for future research.

Elucidation of Complete Metabolic Pathways in Preclinical Species

The metabolism of dihydropyridine calcium channel blockers is predominantly carried out by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4. nih.gov Extensive first-pass metabolism is common for many drugs in this class. nih.gov While the pharmacokinetics of this compound indicate it is more resistant to the hepatic first-pass effect than nicardipine (B1678738), a detailed map of its metabolic fate in preclinical species is essential for translational research. researchgate.net

Future studies should employ modern analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify and characterize the metabolites of this compound in various preclinical models (e.g., rats, dogs). nih.gov Research on other DHPs, like amlodipine, has revealed several common metabolic reactions. nih.gov

Potential Phase I Metabolic Reactions for this compound
Metabolic ReactionDescription
DehydrogenationOxidation of the dihydropyridine ring to its pyridine (B92270) analogue, a common pathway for DHP drugs. nih.gov
Ester HydrolysisCleavage of the ester side chains to form carboxylic acid metabolites. nih.gov
HydroxylationAddition of a hydroxyl (-OH) group to the molecule. nih.gov
Oxidative DeaminationRemoval of an amine group from a side chain. nih.gov

A complete understanding of these pathways is necessary to:

Identify any active metabolites that may contribute to the therapeutic effect or potential side effects, as is the case with aranidipine. drugbank.com

Understand inter-species differences in metabolism to better predict human pharmacokinetics.

Anticipate potential drug-drug interactions with inhibitors or inducers of relevant CYP enzymes.

Exploration of Synergistic Effects with Other Neuroprotective or Vasoregulatory Agents in Preclinical Models

This compound has already demonstrated intrinsic organ-protective properties. In salt-sensitive hypertensive rats, it was shown to prevent renal and cerebral injuries. nih.gov This protective effect is attributed not only to blood pressure reduction but also to a decrease in plasma angiotensin II and an increase in vasodilatory prostanoids (PGI2 and PGE2). nih.gov These findings provide a strong rationale for exploring this compound in combination therapies.

Future preclinical research should investigate the synergistic potential of this compound with other classes of drugs in models of complex diseases like ischemic stroke, hypertensive nephropathy, or diabetic vascular complications. Potential combination agents include:

Renin-Angiotensin System (RAS) Inhibitors: Combining a calcium channel blocker with an angiotensin II receptor blocker (ARB) is a well-established and effective antihypertensive strategy. nih.gov Studies could confirm if this synergy extends to enhanced organ protection in preclinical models of kidney disease.

Neuroprotective Agents: In models of cerebral ischemia, the vasoregulatory and potential direct neuronal effects of this compound could be combined with other neuroprotective drugs (e.g., antioxidants like Edaravone, or other ion channel modulators) to improve outcomes. nih.gov The neuroprotective effects of other DHPs, such as nimodipine (B1678889), in models of excitotoxicity and ischemia further support this line of inquiry. mdpi.com

Endothelial Function Modulators: Agents that enhance nitric oxide (NO) production or bioavailability could work synergistically with this compound's vasodilatory effects to improve endothelial health in models of atherosclerosis or vascular stiffness.

These studies would be foundational for designing clinical trials aimed at treating complex cardiovascular and neurological conditions more effectively.

Role of this compound in Understanding Calcium Channelopathies and Related Pathophysiological Mechanisms

Calcium channelopathies are diseases caused by the dysfunction of calcium channels, arising from either genetic mutations or autoimmune processes. frontiersin.orgtocris.com These disorders can affect a wide range of tissues, including the heart, skeletal muscle, and the nervous system, leading to conditions such as arrhythmias, periodic paralysis, and epilepsy. frontiersin.orgnih.gov

Pharmacological tools are indispensable for investigating the specific roles of different calcium channel subtypes in these diseases. A well-characterized, selective calcium channel blocker can be used as a probe to dissect the pathophysiological mechanisms driven by aberrant channel function.

As a potent L-type calcium channel antagonist, this compound has the potential to become a valuable research tool in this field. Future translational research could utilize this compound to:

Investigate the contribution of L-type calcium channels to the pathology of specific cardiac arrhythmias or vascular diseases in relevant animal models.

Help differentiate the roles of L-type channels versus other subtypes (T- or N-type) in disease progression, especially if its selectivity profile is fully elucidated.

Explore whether modulating L-type channel activity with this compound can mitigate downstream pathological signaling in models of genetic or autoimmune channelopathies.

By using this compound to selectively block L-type channels, researchers can gain a clearer understanding of the intricate signaling cascades that are disrupted in these complex disorders, potentially uncovering new therapeutic targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.